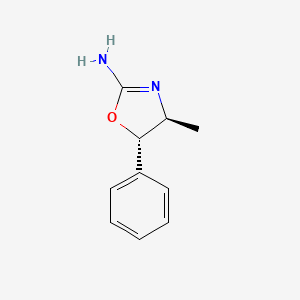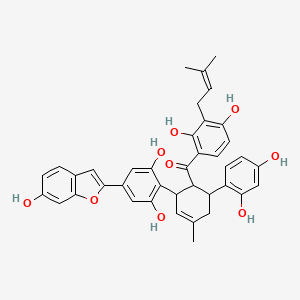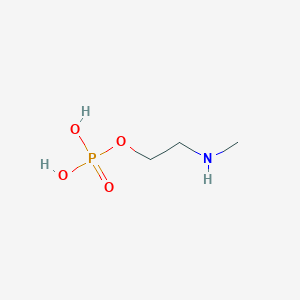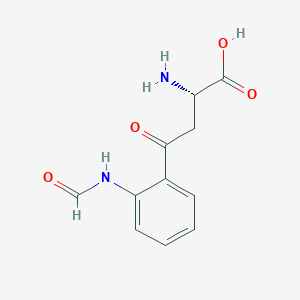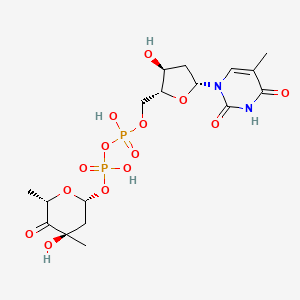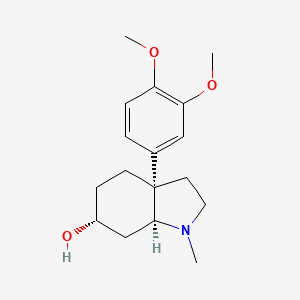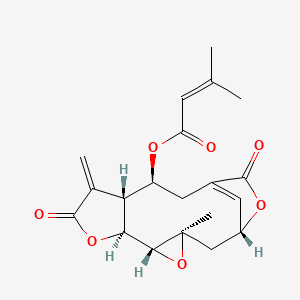
Indorenate
Übersicht
Beschreibung
Es wirkt als Agonist an den Serotoninrezeptoren 5-HT1A, 5-HT1B und 5-HT2C . Indorenat wurde auf seine anxiolytische, antihypertensive und anorektische Wirkung untersucht .
Herstellungsmethoden
Die Synthese von Indorenat umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Fischer-Indol-Synthese, gefolgt von einer Heck-Alkylierung eines intermediären Ketonenolats . Die Umwandlung einer Ketoncarbonylgruppe in ein Epoxid und die Umwandlung eines Epoxids in einen Allylalkohol sind ebenfalls Teil des Synthesewegs . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.
Vorbereitungsmethoden
The synthesis of indorenate involves several steps. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate . The transformation of a ketone carbonyl into an epoxide and the conversion of an epoxide into an allylic alcohol are also part of the synthetic route . Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Indorenat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Indorenat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel reduziert werden.
Substitution: Indorenat kann Substitutionsreaktionen eingehen, insbesondere am Indolring. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung von Serotoninrezeptoragonisten.
Biologie: Indorenat wird in der Forschung eingesetzt, um die Rolle von Serotoninrezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Wirkmechanismus
Indorenat übt seine Wirkungen hauptsächlich durch seine Wirkung auf Serotoninrezeptoren aus. Es wirkt als Agonist an den 5-HT1A-, 5-HT1B- und 5-HT2C-Rezeptoren . Die Stimulation dieser Rezeptoren führt zu verschiedenen physiologischen Wirkungen, darunter anxiolytische und antihypertensive Wirkungen . Der Wirkmechanismus der Verbindung beinhaltet die Modulation der zentralen Serotonin-Pfade, was wiederum die Neurotransmitterfreisetzung und Rezeptoraktivität beeinflusst .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying serotonin receptor agonists.
Biology: Indorenate is used in research to understand the role of serotonin receptors in various biological processes.
Medicine: The compound has shown promise as an anxiolytic, antihypertensive, and anorectic agent.
Wirkmechanismus
Indorenate exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors . The stimulation of these receptors leads to various physiological effects, including anxiolytic and antihypertensive actions . The compound’s mechanism of action involves the modulation of central serotonin pathways, which in turn affects neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
Indorenat ähnelt anderen Serotoninrezeptoragonisten, wie zum Beispiel:
5-Methoxytryptamin: Ein weiteres Tryptamin-Derivat mit ähnlicher Rezeptoraffinität.
Acetryptin: Eine Verbindung mit vergleichbaren anxiolytischen und antihypertensiven Wirkungen. Was Indorenat auszeichnet, ist seine einzigartige Kombination aus Rezeptoraffinitäten und seinem spezifischen pharmakologischen Profil, das es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2/h3-5,7,10,15H,6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDJMLMWJSRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048400 | |
| Record name | Indorenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73758-06-2 | |
| Record name | Methyl α-(aminomethyl)-5-methoxy-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73758-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indorenate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073758062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indorenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDORENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9L041QA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


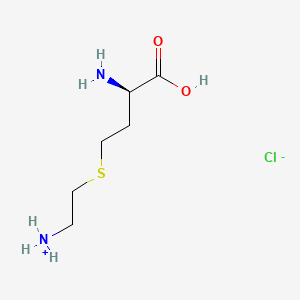
![4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol](/img/structure/B1204327.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)
